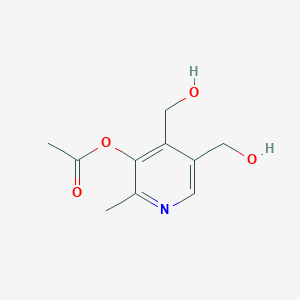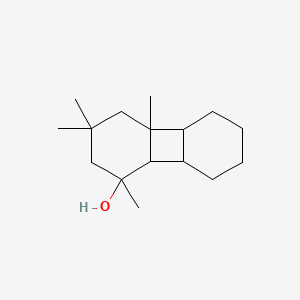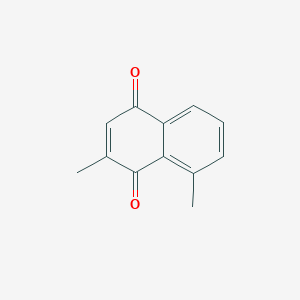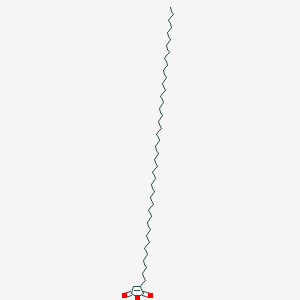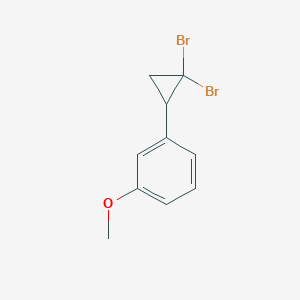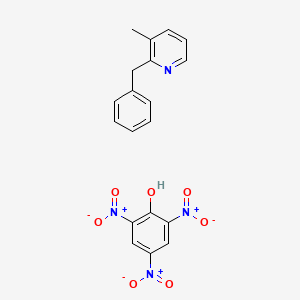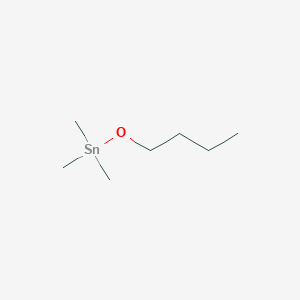
Butoxy(trimethyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butoxy(trimethyl)stannane is an organotin compound, characterized by the presence of a tin atom bonded to a butoxy group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-tin bonds, which are useful intermediates in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butoxy(trimethyl)stannane typically involves the reaction of butyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
BuLi+Me3SnCl→BuSnMe3+LiCl
where BuLi is butyl lithium and Me is a methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
Butoxy(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can yield a variety of organotin compounds with different functional groups .
科学研究应用
Butoxy(trimethyl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry: It is used in the production of various materials, including polymers and coatings
作用机制
The mechanism of action of butoxy(trimethyl)stannane involves the formation of tin-carbon bonds, which are key intermediates in many organic reactions. The compound can act as a radical initiator, facilitating the formation of carbon-centered radicals that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants involved .
相似化合物的比较
Similar Compounds
Similar compounds to butoxy(trimethyl)stannane include:
- Trimethyltin chloride
- Tributyltin hydride
- Dimethyltin dichloride
Uniqueness
This compound is unique due to its specific combination of a butoxy group and three methyl groups bonded to a tin atom. This structure imparts distinct reactivity and properties compared to other organotin compounds, making it particularly useful in certain synthetic applications .
属性
CAS 编号 |
64109-22-4 |
|---|---|
分子式 |
C7H18OSn |
分子量 |
236.93 g/mol |
IUPAC 名称 |
butoxy(trimethyl)stannane |
InChI |
InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h2-4H2,1H3;3*1H3;/q-1;;;;+1 |
InChI 键 |
VLFFYXJCTVNCTJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



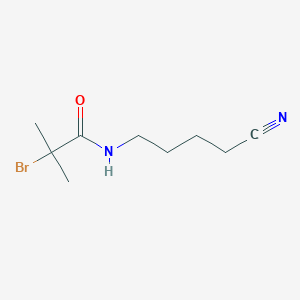

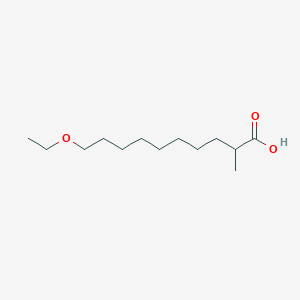

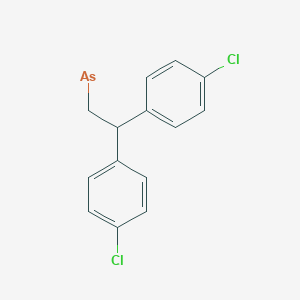
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
